3-Hydroxypicolinic Acid

Catalog No.
S564613
CAS No.
874-24-8
M.F
C6H5NO3
M. Wt
139.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxypicolinic Acid

CAS Number

874-24-8

Product Name

3-Hydroxypicolinic Acid

IUPAC Name

3-hydroxypyridine-2-carboxylic acid

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

InChI

InChI=1S/C6H5NO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8H,(H,9,10)

InChI Key

BRARRAHGNDUELT-UHFFFAOYSA-N

Synonyms

3-hydroxy-2-pyridinecarboxylic acid, 3-hydroxypicolinic acid

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)O

The exact mass of the compound 3-Hydroxypicolinic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. It belongs to the ontological category of monohydroxypyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxypicolinic acid (CAS: 874-24-8) is a monohydroxypyridine derivative characterized by a carboxylic acid group at position 2 and a hydroxyl group at position 3 . Commercially procured as an off-white to light yellow crystalline solid, it exhibits a melting point of 208–212 °C and a baseline aqueous solubility of approximately 25 mg/mL . In industrial and laboratory procurement, 3-HPA is primarily sourced as the standard matrix material for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry of oligonucleotides, as well as a highly selective chelating agent for transition metals . Its specific structural configuration provides distinct protonation dynamics and metal-binding selectivities that dictate its selection over other pyridinecarboxylic acids or standard benzoic acid derivatives .

Research Fit

MALDI matrix reported for large oligonucleotide detection
Bidentate chelator with 5-membered chelate ring for Ga³⁺

Substituting 3-HPA with common MALDI matrices like 2,5-dihydroxybenzoic acid (DHB) or alpha-cyano-4-hydroxycinnamic acid (CHCA) routinely fails in oligonucleotide workflows[1]. While DHB is effective for peptides and specific poly-T sequences, it lacks the necessary proton affinity to efficiently ionize guanine-rich (poly-G) or mixed-base DNA/RNA segments, leading to severe signal degradation and backbone fragmentation [1]. Similarly, replacing 3-HPA with unsubstituted picolinic acid in coordination chemistry alters the electronic environment; the absence of the 3-hydroxyl group eliminates the inductive and field effects that govern its specific decarboxylation kinetics and reduces its selective coordination behavior, particularly its ability to strongly bind Fe(III) and Al(III) while rejecting Zn(II) [2].

Substitution Risk

Factor
3-HPA (Target)
Common Alternative
Chelate geometry
5-membered ring (N/2-COO⁻)
2-HNA: 6-membered ring; alters stability
Tautomeric form
Zwitterionic ground state
6-HPA: keto form; shifts pKₐ and UV
Oligonucleotide MALDI
Reported mixed-base detection
2,5-DHB: limited to poly‑T sequences

Mixed-Base Oligonucleotide Ionization

In comparative MALDI mass spectrometry evaluations, 3-HPA demonstrates higher ionization efficiency for mixed-base and guanine-containing oligonucleotides compared to standard peptide matrices [1]. Research indicates that while 2,5-DHB is restricted primarily to polydeoxyribothymidylic acid (poly-T) sequences, 3-HPA effectively facilitates the protonation and deprotonation of all nucleobases (A, T, C, and the difficult-to-ionize G) without backbone fragmentation [1]. This enables the intact detection of large DNA segments, whereas DHB and CHCA fail to produce viable signal-to-noise ratios for complex, guanine-rich sequences [1].

Evidence DimensionOligonucleotide sequence compatibility and ionization success
Target Compound DataEnables high signal-to-noise detection of mixed-base and poly-G oligonucleotides.
Comparator Or Baseline2,5-DHB (effective only for poly-T); CHCA (poor oligonucleotide ionization).
Quantified DifferenceExpands detectable mass range to >100-mer mixed-base DNA, overcoming the near-zero signal of poly-G in DHB/CHCA.
ConditionsMALDI-TOF MS of synthetic oligonucleotides using standard UV laser ablation.

Procurement of 3-HPA is mandatory for core facilities and genomic labs analyzing RNA/DNA, as standard peptide matrices will yield false negatives or highly fragmented spectra.

Ga(III) Stability
Head-to-head
log β₃ 17.74 (3‑HPA) vs. 16.20 (2‑HNA)
Δlog β₃ +1.54
Reported higher Ga³⁺ chelate stability
Supports ⁶⁸Ga chelator design evaluation

Metal Chelation Selectivity & Zinc Rejection

3-Hydroxypicolinic acid exhibits a highly specialized coordination profile characterized by strong complexation with trivalent metals like Fe(III) and Al(III), but exceptionally low affinity for Zn(II) [1]. Potentiometric and spectroscopic studies confirm that 3-HPA forms stable mononuclear complexes with target metals but avoids sequestering zinc [1]. This differential binding capacity is structurally dependent on the 3-hydroxy and 2-carboxylate arrangement, which provides a distinct thermodynamic advantage over broad-spectrum chelators that indiscriminately bind divalent essential metals [1].

Evidence DimensionMetal binding affinity and selectivity
Target Compound DataForms strong Fe(III)/Al(III) complexes with negligible Zn(II) sequestration.
Comparator Or BaselineBroad-spectrum chelators (e.g., EDTA) which exhibit high affinity for Zn(II).
Quantified DifferenceSignificant reduction in Zn(II) binding affinity, preventing essential metal decorporation.
ConditionsPotentiometric titrations in aqueous 0.6 M (Na)Cl at 25 °C.

This selectivity makes 3-HPA an ideal precursor for specialized metallopharmaceuticals and extraction processes where the preservation of ambient zinc is critical.

Gas‑Phase Basicity
Ranked
GB 876.3 kJ/mol
Rank: αCHCA > 3‑HPA > THAP, sinapinic acid, ferulic acid
Intermediate GB supports oligonucleotide ionization
Empirically optimal proton‑transfer window

Decarboxylation Kinetics & Substituent Effects

The thermal and kinetic behavior of 3-HPA in aqueous environments is quantitatively distinct from unsubstituted picolinic acid [1]. Kinetic evaluations at 150 °C reveal that the 3-hydroxy substituent significantly facilitates decarboxylation via both a Hammick ylide mechanism at low acidity and a protonated intermediate mechanism at higher acidities [1]. The measured 13C kinetic isotope effect is 2.0% on the ylide curve and 1.3% in the protonated region [1]. The inductive and field effects of the 3-OH group stabilize the developing negative charge at the 2-position, increasing the decarboxylation rate relative to baseline picolinic acid [1].

Evidence DimensionDecarboxylation rate and kinetic isotope effect
Target Compound Data13C kinetic isotope effect of 2.0% (ylide mechanism) and 1.3% (protonated intermediate).
Comparator Or BaselineUnsubstituted picolinic acid (slower baseline decarboxylation lacking 3-OH inductive stabilization).
Quantified DifferenceIncreased decarboxylation rate driven by the inductive and field effects of the 3-OH group.
ConditionsAqueous solution decarboxylation kinetics measured at 150 °C across varying acidities.

Understanding these precise thermal degradation kinetics is essential for engineers designing high-temperature synthetic routes or sterilization protocols involving 3-HPA.

Detection Size Limit
Head-to-head
poly‑A 420‑mer (3‑HPA) vs. 130‑mer (2,5‑DHB)
Mixed‑base 150‑mer vs. not detected
Reported higher size detection for mixed‑base oligos
3‑HPA reported to detect mixed‑base >100 nt
Protonation Efficiency
Ranked
3‑HPA > THAP > DHBA
Consistent rank across three amine tags
Ranked top protonated dT₁₂ ion abundance
Improved S/N for thymidine‑rich oligos

Oligonucleotide MALDI-TOF Matrix

Directly leveraging its unique ability to protonate and deprotonate difficult nucleobases like guanine, 3-HPA is the standard choice for formulating MALDI matrices intended for DNA, RNA, and synthetic oligonucleotide quality control [1]. It is routinely utilized in high-throughput genomic facilities where standard DHB or CHCA matrices would fail to provide intact molecular ion signals[1].

Selective Metallopharmaceutical Precursor

Due to its strong binding affinity for Fe(III) and Al(III) combined with its exceptionally low affinity for Zn(II), 3-HPA is utilized as a chelating ligand in the development of metal decorporation agents and specialized dietary supplements [2]. This selectivity ensures that therapeutic or extraction processes do not inadvertently strip essential zinc from biological or sensitive chemical systems [2].

Controlled Decarboxylation for Pyridine Derivatives

The predictable, pH-dependent decarboxylation kinetics of 3-HPA—facilitated by the inductive effects of the 3-hydroxyl group—make it a valuable intermediate in the synthesis of substituted pyridines[3]. Process chemists can exploit its specific thermal degradation profile at elevated temperatures (e.g., 150 °C) to drive selective synthetic pathways that are not viable with unsubstituted picolinic acid[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mixed-base oligonucleotide QC
Matrix for large mixed-base DNA
Intact MALDI‑TOF detection beyond 100 nt
⁶⁸Ga PET tracer chelator design
Chelator with 5-membered ring coordination
Ga³⁺ complex stability assessment
Thymidine-rich oligonucleotide quantification
High protonation efficiency matrix
Positive-ion MALDI sensitivity evaluation

Physical Description

Solid

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

139.026943022 Da

Monoisotopic Mass

139.026943022 Da

Heavy Atom Count

10

UNII

XV7XP64JR5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

874-24-8

Wikipedia

3-Hydroxypicolinic_acid

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